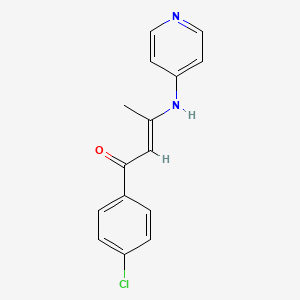![molecular formula C14H19BrN2O B5436633 N'-[1-(4-bromophenyl)ethylidene]hexanohydrazide](/img/structure/B5436633.png)
N'-[1-(4-bromophenyl)ethylidene]hexanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-bromophenyl)ethylidene]hexanohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Bromhexine and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of N-[1-(4-bromophenyl)ethylidene]hexanohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of bacterial, fungal, and viral cell walls. It also acts by modulating the activity of various signaling pathways involved in inflammation, oxidative stress, and immune response.
Biochemical and Physiological Effects
N-[1-(4-bromophenyl)ethylidene]hexanohydrazide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It also reduces the level of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it modulates the activity of various immune cells, such as macrophages, T cells, and B cells.
実験室実験の利点と制限
N-[1-(4-bromophenyl)ethylidene]hexanohydrazide has several advantages for lab experiments. It has a high purity and stability, which makes it easy to handle and store. It is also readily available and affordable, which makes it accessible to researchers. However, it has some limitations, such as low solubility in water and some organic solvents. This can make it difficult to dissolve and use in some experiments. Additionally, it has some toxicity at high concentrations, which can limit its use in some assays.
将来の方向性
There are several future directions for research on N-[1-(4-bromophenyl)ethylidene]hexanohydrazide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, autoimmune diseases, and neurodegenerative diseases. Another direction is to develop new derivatives of N-[1-(4-bromophenyl)ethylidene]hexanohydrazide with improved properties, such as higher solubility, lower toxicity, and better bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N-[1-(4-bromophenyl)ethylidene]hexanohydrazide and its effects on various signaling pathways and immune cells.
合成法
The synthesis of N-[1-(4-bromophenyl)ethylidene]hexanohydrazide involves the reaction between 4-bromobenzaldehyde and hexanohydrazide in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
科学的研究の応用
N-[1-(4-bromophenyl)ethylidene]hexanohydrazide has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antiviral properties, which make it a promising candidate for the development of new drugs. Additionally, it has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects, which make it a potential therapeutic agent for various diseases.
特性
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-3-4-5-6-14(18)17-16-11(2)12-7-9-13(15)10-8-12/h7-10H,3-6H2,1-2H3,(H,17,18)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHDSMDRZQNNID-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=C(C)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C(\C)/C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(cyclopentylamino)carbonyl]-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5436552.png)
![2-ethyl-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5436565.png)
![1-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5436571.png)
![3-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5436580.png)
![methyl 3-[(mesitylcarbonyl)amino]benzoate](/img/structure/B5436583.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(2-thienyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5436584.png)
![4-({3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5436589.png)
![6-hydroxy-2-[(pentafluorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5436596.png)
![N-(3-methoxyphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5436604.png)
![N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5436613.png)
![2-ethyl-3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5436620.png)

![4-(5-methylpyridin-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5436645.png)
![N-[4-(allyloxy)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5436651.png)